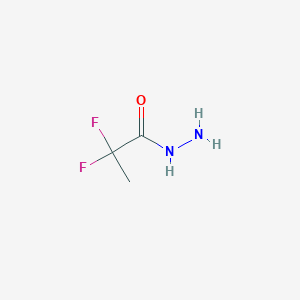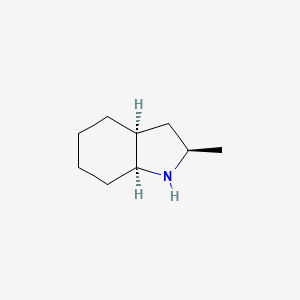![molecular formula C19H22N2O2 B2761198 N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide CAS No. 2411264-21-4](/img/structure/B2761198.png)
N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxycyclobutyl group, a quinolinyl group, and a prop-2-enamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxycyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the hydroxycyclobutyl ring. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Quinolinyl Group Introduction: The quinolinyl group is introduced through a nucleophilic substitution reaction, where the hydroxycyclobutyl intermediate reacts with a quinoline derivative under basic conditions.
Amide Bond Formation: The final step involves the coupling of the hydroxycyclobutyl-quinoline intermediate with a prop-2-enamide derivative. This step typically requires the use of coupling reagents such as carbodiimides (e.g., EDC) to form the amide bond under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like PCC or KMnO4.
Reduction: The amide bond can be reduced to an amine using reducing agents such as LiAlH4.
Substitution: The quinolinyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Functionalized quinoline derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxycyclobutyl group may enhance binding affinity, while the quinolinyl group can interact with aromatic residues in the target protein, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
- N-[(1-Hydroxycyclopentyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide
- N-[(1-Hydroxycyclohexyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide
- N-[(1-Hydroxycyclobutyl)methyl]-N-[(7-methylquinolin-6-yl)methyl]prop-2-enamide
Uniqueness
N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydroxycyclobutyl group provides a rigid and strained ring system, while the quinolinyl group offers aromaticity and potential for π-π interactions. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-[(1-hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-17(22)21(13-19(23)7-5-8-19)12-15-10-14(2)18-16(11-15)6-4-9-20-18/h3-4,6,9-11,23H,1,5,7-8,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFYBWONTQQDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)CN(CC3(CCC3)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)
![N-(4-cyanophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2761118.png)


![4-[(5-fluoropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2761126.png)
![2-Fluoro-N-methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzenesulfonamide](/img/structure/B2761127.png)
![8-(2,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2761128.png)




![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)


